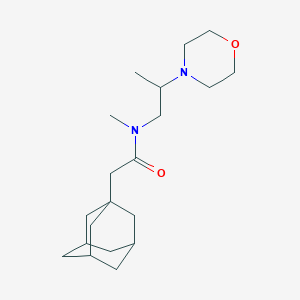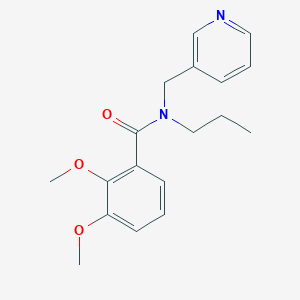![molecular formula C19H24N2O B5904370 N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine](/img/structure/B5904370.png)
N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which plays a critical role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. In
作用機序
The mechanism of action of N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine involves its binding to the active site of MAO-A, which prevents the enzyme from metabolizing neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine have been extensively studied in animal models and in vitro experiments. N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can have various effects on behavior and physiology. For example, N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine has been shown to reduce anxiety-like behavior in rats and to improve cognitive function in mice. N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine has also been shown to modulate the stress response and to have potential applications in the treatment of depression and other mood disorders.
実験室実験の利点と制限
One of the main advantages of using N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine in lab experiments is its selectivity for MAO-A. This allows researchers to study the effects of MAO-A inhibition on specific physiological processes and to avoid the potential confounding effects of non-selective inhibitors. However, N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine also has some limitations, such as its relatively short half-life and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments using N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine.
将来の方向性
There are many potential future directions for research on N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine. One area of interest is the development of more potent and selective MAO-A inhibitors based on the structure of N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine. Another area of interest is the study of the effects of N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine on other physiological processes, such as inflammation and immune function. Finally, the potential therapeutic applications of N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine in the treatment of mood disorders and other neurological conditions warrant further investigation.
Conclusion
In conclusion, N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine is a valuable tool for scientific research due to its selective inhibition of MAO-A and its potential applications in the study of various physiological processes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and warrant further investigation.
合成法
The synthesis of N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine involves the reaction of 2-(2-methylprop-2-en-1-yl)phenoxyethylamine with 2-bromomethylpyridine in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide to obtain the final compound, N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine. This synthesis method has been optimized for high yield and purity and has been used by many researchers to obtain N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine for their studies.
科学的研究の応用
N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine has been studied extensively for its potential applications in scientific research. Its main use is as a selective inhibitor of MAO-A, which makes it a valuable tool for studying the role of this enzyme in the metabolism of neurotransmitters. N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine has also been used to study the effects of MAO-A inhibition on various physiological processes, such as mood regulation, stress response, and cognitive function.
特性
IUPAC Name |
N-methyl-N-[[2-(2-methylprop-2-enoxy)phenyl]methyl]-1-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15(2)14-22-19-11-6-5-9-17(19)13-21(4)16(3)18-10-7-8-12-20-18/h5-12,16H,1,13-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIOKAKPXFESTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)CC2=CC=CC=C2OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B5904311.png)

amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)
![(2E)-N-[(5-ethylpyridin-2-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B5904332.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5904333.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide](/img/structure/B5904341.png)

![N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide](/img/structure/B5904352.png)
![N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide](/img/structure/B5904356.png)
![4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5904365.png)
![N-[2-(allyloxy)benzyl]-N-(pyridin-2-ylmethyl)ethanamine](/img/structure/B5904371.png)
